molecular formula C20H17BrN4O2S2 B2368536 2-bromo-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 389072-58-6

2-bromo-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2368536
CAS RN: 389072-58-6
M. Wt: 489.41
InChI Key: KUGKQWUANCUBKB-UHFFFAOYSA-N
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Description

2-bromo-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C20H17BrN4O2S2 and its molecular weight is 489.41. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activities

Compounds with structural similarities to 2-bromo-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide have been investigated for their antiviral activities. Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives have been synthesized and evaluated for antiviral activities against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus (SARS-CoV), demonstrating the potential of these structures in antiviral research (Selvam et al., 2007).

Anticancer Properties

The quest for novel anticancer agents has led to the exploration of quinoline derivatives. For instance, sulfanyl benzo[d]thiazoles have been synthesized and tested for their antitumor activity, revealing potential efficacy against Ehrlich ascites carcinoma cells. Such studies underscore the versatility of quinoline and thiadiazole structures in developing anticancer strategies (Ramadan et al., 2018).

Antimicrobial Effectiveness

Research into the antimicrobial efficacy of quinoline derivatives continues to be a promising area. Some novel quinoline derivatives containing an azole nucleus have been synthesized and evaluated for antimicrobial activity, highlighting the potential of these compounds in combating microbial infections (Özyanik et al., 2012).

Environmental and Green Chemistry

In addition to biological activities, compounds with thiadiazole and quinoline structures are being explored in the context of environmental and green chemistry. For example, the synthesis of quinoxalines using biodegradable catalysts represents an approach towards more sustainable chemical processes, indicating the broader applicability of these structures beyond pharmacological research (Kuarm et al., 2013).

properties

IUPAC Name

2-bromo-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O2S2/c21-15-9-3-2-8-14(15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-11-5-7-13-6-1-4-10-16(13)25/h1-4,6,8-10H,5,7,11-12H2,(H,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGKQWUANCUBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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